![molecular formula C10H10N2O3 B1401598 Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396762-13-2](/img/structure/B1401598.png)
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 1396762-13-2 . It has a molecular weight of 206.2 and its IUPAC name is ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyridine-3-carboxylate .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .
Molecular Structure Analysis
The InChI code for Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is 1S/C10H10N2O3/c1-2-15-10(14)8-6-11-12-4-3-7(13)5-9(8)12/h3-4,6H,2,5H2,1H3 .
Chemical Reactions Analysis
The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
Physical And Chemical Properties Analysis
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a solid at room temperature . It should be stored sealed in dry conditions at 2-8°C .
Scientific Research Applications
Synthesis and Chemical Reactivity
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate has been explored in various synthetic and chemical reactivity studies. For instance, the study by Ochi et al. (1976) discusses the synthesis and tautomerism of 2-hydroxypyrazolo[1,5-a]pyridine, which was synthesized using ethyl 2-pyridylacetate. This compound undergoes various chemical reactions, including nitrosation, nitration, and bromination, demonstrating its versatility in chemical synthesis (Ochi et al., 1976).
Precursor to Heterocyclic Compounds
Solodukhin et al. (2004) investigated the use of a related compound, ethyl 4,4-difluoro-4-phenoxyacetoacetate, as a precursor for the synthesis of various heterocyclic compounds, including 6-hydroxypyrazolo[3,4-b]pyridine derivatives. These derivatives show potential for the design of biologically active heterocycles, indicating the significance of ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate in medicinal chemistry (Solodukhin et al., 2004).
Fluoroalkylated Dihydroazolo[1,5-a]pyrimidines Synthesis
Goryaeva et al. (2009) explored the cyclization of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxo-propionates with various amines, resulting in the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines. This study highlights the compound's role in synthesizing fluoroalkylated pyrimidines, which could have various applications, including pharmaceuticals (Goryaeva et al., 2009).
Development of New Pyrazolo[4,3-d]pyrimidines
Takei et al. (1979) conducted a study to synthesize 3,7-dihydroxy- and 3-substituted 7-hydroxypyrazolo[4,3-d]pyrimidines, starting from compounds like ethyl 4-amino-5-oxo-2-pyrazoline-3-carboxylate. This research provides insights into the synthetic pathways for developing new pyrazolo[4,3-d]pyrimidine derivatives, which could have potential applications in various fields (Takei et al., 1979).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 5-oxo-1H-pyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)8-6-11-12-4-3-7(13)5-9(8)12/h3-6,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQHMDKAPYLDNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN2C1=CC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165073 | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate | |
CAS RN |
1396762-13-2 | |
Record name | Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 5-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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